ANILINE, p-BUTOXY-N-METHYL-
Description
Significance of Aniline (B41778) Derivatives in Contemporary Chemistry
Aniline, a simple aromatic amine with the formula C₆H₅NH₂, and its derivatives are of paramount importance in modern chemistry. wikipedia.org They are indispensable starting materials for the synthesis of a wide range of products, including dyes, pigments, pharmaceuticals, and polymers. ontosight.aiontosight.aisci-hub.se The reactivity of the amino group attached to the benzene (B151609) ring allows for a multitude of chemical transformations, making aniline derivatives highly versatile intermediates in organic synthesis. wikipedia.orgontosight.ai
The significance of these compounds extends to various industrial sectors. For instance, a substantial portion of aniline production is directed towards the synthesis of methylene (B1212753) diphenyl diisocyanate (MDI), a key component in the manufacture of polyurethanes. wikipedia.org In the agrochemical industry, aniline derivatives are utilized as herbicides. sci-hub.se Furthermore, the pharmaceutical industry relies on aniline-based structures for the development of various drugs, including analgesics like paracetamol. wikipedia.orgsci-hub.se The dye and pigment industry also heavily utilizes aniline derivatives as precursors to materials like indigo, the iconic blue dye for denim. wikipedia.org
Overview of N-Alkylated and Alkoxy-Substituted Aniline Frameworks
The functionalization of the aniline molecule, particularly through N-alkylation and alkoxy substitution, gives rise to a diverse class of compounds with tailored properties.
N-Alkylation involves the replacement of one or both hydrogen atoms of the amino group with an alkyl group. This modification influences the electronic properties and steric hindrance around the nitrogen atom, which in turn affects the basicity and nucleophilicity of the compound. acs.orgnih.gov N-alkylated anilines are crucial intermediates in the synthesis of more complex molecules and are often prepared through reactions with alcohols or alkyl halides. acs.orgnih.gov
Alkoxy substitution , on the other hand, involves the introduction of an alkoxy group (-OR) onto the aromatic ring. The position and nature of the alkoxy group can significantly impact the electron density of the benzene ring, thereby influencing its reactivity in electrophilic substitution reactions. nih.gov Alkoxy-substituted anilines are known to be valuable in the development of materials with specific optical and electronic properties. nih.gov
The combination of both N-alkylation and alkoxy substitution, as seen in 4-Butoxy-N-methylaniline, results in a molecule with a unique set of properties, making it a subject of interest for specialized applications.
Research Context for ANILINE, p-BUTOXY-N-METHYL- (4-Butoxy-N-methylaniline) within Organic Synthesis and Materials Science
ANILINE, p-BUTOXY-N-METHYL- (4-Butoxy-N-methylaniline) is a disubstituted aniline derivative featuring a butoxy group at the para position and a methyl group on the nitrogen atom. uni.lu This specific substitution pattern imparts distinct chemical characteristics that are leveraged in various research and development areas.
In organic synthesis , 4-Butoxy-N-methylaniline serves as a versatile intermediate. Its structure allows for further chemical modifications, making it a valuable building block for the creation of more complex molecules. For instance, it can undergo reactions to form heterocyclic compounds like tetrahydroquinolines, which are important structural motifs in many biologically active compounds. semanticscholar.orgmdpi.com
In the realm of materials science , the structural features of 4-Butoxy-N-methylaniline are of interest for the development of new materials. The presence of the butoxy group can enhance solubility in organic solvents and influence the packing of molecules in the solid state, which is relevant for applications in pigments and potentially in organic electronics. While specific research on 4-Butoxy-N-methylaniline in materials science is not extensively documented in publicly available literature, the properties of analogous alkoxy-substituted anilines suggest its potential in these areas. nih.gov
Table 1: Physicochemical Properties of ANILINE, p-BUTOXY-N-METHYL-
| Property | Value |
| CAS Number | 23563-27-1 |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| InChIKey | YSYJCSBOFKEZMR-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)NC |
Data sourced from PubChem and other chemical databases. uni.luchemsrc.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
23563-27-1 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-butoxy-N-methylaniline |
InChI |
InChI=1S/C11H17NO/c1-3-4-9-13-11-7-5-10(12-2)6-8-11/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
YSYJCSBOFKEZMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of Aniline, P Butoxy N Methyl
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The substituents on the ring determine the rate of reaction and the position of the incoming electrophile.
Both the N-methylamino group (-NHCH₃) and the butoxy group (-OC₄H₉) are strong activating groups and are considered ortho-, para-directors in electrophilic aromatic substitution reactions. libretexts.orgpressbooks.pub This is due to their ability to donate electron density to the benzene ring through resonance, which stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. libretexts.org
The N-methylamino group donates a lone pair of electrons from the nitrogen atom, while the butoxy group donates a lone pair from the oxygen atom. This electron donation increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. chemistrytalk.org The increased electron density is particularly pronounced at the ortho and para positions relative to these substituents.
In p-butoxy-N-methylaniline, the para position relative to the N-methylamino group is occupied by the butoxy group, and vice versa. Therefore, the directing effects of these two groups are as follows:
The N-methylamino group directs incoming electrophiles to its ortho positions (C2 and C6).
The p-butoxy group directs incoming electrophiles to its ortho positions (C3 and C5).
The interplay of these directing effects suggests that electrophilic attack could potentially occur at any of the four available positions on the ring. However, the relative activating strength of the two groups and steric factors will ultimately determine the major product(s). Generally, an amino group is a stronger activating group than an alkoxy group.
| Substituent Group | Type | Directing Effect | Activated Positions |
|---|---|---|---|
| -NHCH₃ (N-Methylamino) | Strongly Activating | Ortho, Para | C2, C6 |
| -OC₄H₉ (Butoxy) | Strongly Activating | Ortho, Para | C3, C5 |
Steric hindrance plays a crucial role in determining the regioselectivity of EAS reactions, especially when bulky substituents are present on the aromatic ring. masterorganicchemistry.comlibretexts.org A bulky group can physically obstruct the approach of an electrophile to the adjacent ortho positions. stackexchange.com
In the case of p-butoxy-N-methylaniline, the butoxy group is bulkier than the N-methylamino group. researchgate.net This steric bulk will likely hinder electrophilic attack at the positions ortho to the butoxy group (C3 and C5). Conversely, the positions ortho to the N-methylamino group (C2 and C6) are less sterically hindered.
Therefore, while both groups activate the ring, the combination of the stronger activating effect of the N-methylamino group and the lesser steric hindrance at its ortho positions would favor substitution at the C2 and C6 positions. The para-product relative to the N-methylamino group is not possible as it is blocked by the butoxy group.
Nitration: The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. However, the direct nitration of anilines can be problematic. The strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH₂CH₃⁺). This protonated group is strongly deactivating and a meta-director. researchgate.net This can lead to the formation of meta-substituted products and also makes the ring less reactive, often requiring harsh reaction conditions that can lead to oxidation and the formation of tarry by-products. researchgate.net A common strategy to circumvent these issues is to first protect the amino group by acetylation. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for a more controlled reaction. tandfonline.com
Sulfonation: Sulfonation is typically achieved using fuming sulfuric acid (H₂SO₄/SO₃). Similar to nitration, the strong acidic medium will protonate the N-methylamino group. The anilinium ion deactivates the ring towards further electrophilic attack. However, the butoxy group remains a strong activator. Therefore, sulfonation is expected to occur at the positions ortho to the butoxy group (C3 and C5). The sulfonation of p-anisidine (B42471), a similar compound, is known to yield the product sulfonated at the position ortho to the methoxy (B1213986) group. google.comsciencemadness.org
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important C-C bond-forming reactions. wikipedia.org However, these reactions are generally not successful with anilines. The nitrogen atom of the amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. researchgate.netnih.gov This coordination results in the formation of a complex that deactivates the aromatic ring, rendering it unreactive towards Friedel-Crafts reactions. rsc.orgmt.com
| Reaction | Typical Reagents | Expected Major Product(s) for p-Butoxy-N-methylaniline | Mechanistic Considerations |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-4-butoxy-N-methylaniline | Potential for m-nitration due to anilinium ion formation; protection of the amine group is often preferred. |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-butoxyphenyl-N-methylsulfonic acid | Protonation of the amine deactivates the ring, directing substitution ortho to the butoxy group. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | No reaction | The amine group complexes with the Lewis acid catalyst, deactivating the ring. |
Oxidation Reactions
Aromatic amines are susceptible to oxidation, which can lead to a variety of products, including quinones and polymeric materials.
The oxidation of anilines can lead to the formation of quinone imines, which can then be hydrolyzed to quinones. researchgate.netrsc.orgcsu.edu.au The oxidation of p-alkoxyanilines, such as p-butoxy-N-methylaniline, can proceed through the formation of a radical cation, which can then undergo further reactions. Depending on the oxidant and reaction conditions, this can lead to the formation of p-benzoquinone derivatives. The oxidation of substituted catechols in the presence of anilines is known to produce aminoquinones. researchgate.net The electrochemical oxidation of N,N-dimethyl-p-toluidine leads to a dimerized product. mdpi.com For p-butoxy-N-methylaniline, oxidation could potentially lead to the formation of N-methyl-1,4-benzoquinone imine after cleavage of the butoxy group.
Aromatic amines, including N-alkylanilines, can function as antioxidants by inhibiting free-radical-mediated oxidation processes. researchgate.nethawaii.edu The antioxidant activity of these compounds stems from their ability to donate a hydrogen atom from the N-H bond to a chain-propagating peroxyl radical (ROO•), thus terminating the radical chain reaction. semanticscholar.org This hydrogen atom transfer results in the formation of a resonance-stabilized aminyl radical.
In the case of p-butoxy-N-methylaniline, the resulting radical is stabilized by delocalization of the unpaired electron over the aromatic ring and the substituent groups. Both the nitrogen atom and the oxygen atom of the butoxy group can participate in this delocalization. This high degree of stabilization makes the parent amine an effective radical scavenger. nih.govmq.edu.au The presence of electron-donating groups, such as the butoxy group, enhances the antioxidant activity by further stabilizing the resulting radical.
Catalytic Oxidation Methodologies (e.g., m-CPBA)
The oxidation of N-alkylaniline derivatives, including p-butoxy-N-methylaniline, can be effectively achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a prominent reagent. The nitrogen atom in the secondary amine is susceptible to oxidation, typically leading to the formation of the corresponding N-oxide or other oxidized species depending on the reaction conditions.
While specific studies on p-butoxy-N-methylaniline are not extensively detailed in the literature, the general mechanism for the oxidation of secondary anilines by m-CPBA involves the nucleophilic attack of the nitrogen atom on the electrophilic outer oxygen of the peroxy acid. This concerted process results in the formation of an N-oxide and m-chlorobenzoic acid as a byproduct. The reaction is often carried out in chlorinated solvents like dichloromethane (B109758) at moderate temperatures.
In some cases, particularly with N,N-dialkylanilines, catalytic systems involving nonheme iron(II) complexes and m-CPBA can lead to N-dealkylation as a primary reaction pathway. researchgate.net For a secondary amine like p-butoxy-N-methylaniline, oxidation to the N-oxide is a common outcome. These N-oxides are versatile intermediates in organic synthesis.
Reduction Reactions
Reduction reactions involving p-butoxy-N-methylaniline typically refer to the conversion of its oxidized derivatives, such as the corresponding N-oxide, back to the parent secondary amine. The N-oxide functional group can be readily reduced, restoring the amine functionality.
A variety of reagents have been developed for the selective reduction of amine N-oxides. nih.gov Traditional methods often involve catalytic hydrogenation or the use of reducing metals. More modern and milder methods offer high functional group tolerance. For instance, titanium trichloride (B1173362) (TiCl₃) is recognized as a facile and selective reagent for reducing N-oxides to their corresponding amines, even in the presence of other reducible groups like sulfoxides. nih.govresearchgate.net Another effective method involves the use of diboron (B99234) reagents, such as bis(pinacolato)diboron, which can reduce anilino-N-oxides under mild conditions, often by simply mixing the components in a suitable solvent. nih.gov These methods are generally efficient and provide a straightforward route to regenerate the amine from its N-oxide.
C–H Functionalization Reactions
Direct functionalization of carbon-hydrogen (C–H) bonds represents a powerful and atom-economical strategy in organic synthesis. For aniline (B41778) derivatives, achieving regioselectivity can be challenging, but recent advances have enabled highly selective transformations at positions remote from the directing amino group.
A highly efficient methodology for the para-selective C–H olefination of aniline derivatives has been developed utilizing a palladium catalyst in conjunction with a specialized S,O-ligand. nih.govnih.gov This catalytic system demonstrates remarkable selectivity for the para position of the aniline ring, even without a directing group tethered to the nitrogen. The reaction of an aniline derivative, such as p-butoxy-N-methylaniline, with an olefin like ethyl acrylate (B77674) would proceed under mild conditions, typically in a solvent such as 1,2-dichloroethane (B1671644) (DCE) at around 40 °C. nih.gov
The S,O-ligand is crucial for achieving high para-selectivity. In its absence, the reaction yields a mixture of ortho, meta, and para isomers with low efficiency. nih.gov The proposed mechanism involves the coordination of the palladium catalyst to the S,O-ligand, which then facilitates the selective activation of the para C–H bond of the aniline substrate. This methodology is operationally simple and can often be performed under aerobic conditions. nih.govnih.gov
The Pd/S,O-ligand catalyzed para-selective C–H olefination exhibits a broad substrate scope, accommodating a wide range of aniline derivatives. nih.govvu.nl This includes mono-, di-, and trisubstituted tertiary, secondary, and primary anilines. nih.govnih.gov The reaction is tolerant of various functional groups on the aromatic ring.
Anilines bearing both electron-donating and electron-withdrawing substituents are viable substrates. For instance, derivatives with methoxy, fluoro, chloro, and ester groups have been successfully olefinated in good yields. nih.gov The efficiency of the reaction remains high across this diverse range of substrates, highlighting the robustness of the catalytic system. The table below, based on findings for various N-alkylanilines, illustrates the general efficiency and selectivity of this transformation.
| Aniline Substrate | Olefin | Yield (%) | Selectivity (para:other) |
|---|---|---|---|
| N,N-dimethylaniline | Ethyl acrylate | 71 | >19:1 |
| N-methyl-N-phenylaniline | Ethyl acrylate | 60 | >19:1 |
| m-methyl N,N-dimethylaniline | Ethyl acrylate | 73 | >19:1 |
| p-fluoro N,N-dimethylaniline | Ethyl acrylate | 65 | - |
| p-chloro N,N-dimethylaniline | Ethyl acrylate | 51 | - |
Data adapted from studies on a range of aniline derivatives under Pd/S,O-ligand catalysis. nih.gov
N-Alkylation and Acylation Reactions on the Amine Nitrogen
As a secondary amine, the nitrogen atom of p-butoxy-N-methylaniline is nucleophilic and can readily undergo further substitution reactions, such as N-alkylation and N-acylation.
N-Alkylation involves the introduction of an additional alkyl group to the nitrogen, converting the secondary amine into a tertiary amine. This is commonly achieved using alkylating agents like alkyl halides. A more sustainable "borrowing hydrogen" or "hydrogen autotransfer" methodology utilizes alcohols as alkylating agents, catalyzed by transition metals such as iridium or ruthenium. nih.govacs.org This process typically involves the in-situ oxidation of the alcohol to an aldehyde, condensation with the amine to form an iminium ion, and subsequent reduction to the tertiary amine, with water as the only byproduct. nih.gov
N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is generally very efficient. Catalyst-free methods for N-acylation have been developed, for example, by reacting the amine directly with acetic anhydride, often neat or in a variety of solvents, to give the corresponding acetamide (B32628) in excellent yield. orientjchem.org Alternatively, acylation can be performed with carboxylic acids under microwave irradiation. ymerdigital.com These reactions provide a robust way to protect the amine functionality or to synthesize more complex amide structures.
N-Formylation and N-Acylation of Aniline Derivatives
N-formylation and N-acylation are fundamental reactions for secondary amines like p-butoxy-N-methylaniline, typically involving the reaction of the amine with a formylating or acylating agent.
N-Formylation is the process of adding a formyl group (-CHO) to the nitrogen atom. A practical method for the N-formylation of secondary amines involves using aqueous 85% formic acid with a solvent like toluene (B28343) under reflux with a Dean-Stark trap to remove the water generated during the reaction. scispace.com This procedure is advantageous as it does not require strictly anhydrous conditions and generally results in excellent yields of the corresponding formamide. scispace.com For secondary amines, the reaction readily proceeds to afford the N,N-disubstituted formamide. scispace.com Another approach uses carbon dioxide and a silane, catalyzed by an ionic liquid, to achieve N-formylation of N-methylaniline at room temperature, yielding N-methyl formanilide (B94145) in near-quantitative amounts. researchgate.net The reaction between N-methylaniline and formic acid is a balanced reaction of esterification and hydrolysis, where continuous removal of water is necessary to drive the reaction to completion. google.com
N-Acylation involves the introduction of an acyl group (R-C=O) to the nitrogen. N-acyloxy-N-alkoxyamides, for example, react with N-methylaniline in a bimolecular SN2 reaction at the nitrogen center. researchgate.net Kinetic studies of these reactions with various substituted nucleophiles and leaving groups provide insight into the transition state, which involves significant charge separation. researchgate.net The rate of these SN2 displacements is sensitive to steric effects, being lowered by bulky groups on the reacting molecules. researchgate.net
The table below summarizes typical conditions for N-formylation of aniline derivatives, which are applicable to p-butoxy-N-methylaniline.
| Reagent | Catalyst/Conditions | Product | Yield | Reference |
| 85% Formic Acid | Toluene, reflux with Dean-Stark trap | N-Aryl-N-methylformamide | 94-98% | scispace.com |
| CO2, PhSiH3 | Polymeric Ionic Liquid | N-Aryl-N-methylformamide | 96-99% | researchgate.net |
| Formic Acid | Anhydride metaborate (B1245444) (dewatering agent) | N-Methylformanilide | Not specified | google.com |
This table presents data for secondary aniline derivatives as a model for p-butoxy-N-methylaniline.
Mechanistic Studies of N-Alkylation (e.g., Hydrogen Borrowing Pathway)
N-alkylation of anilines with alcohols is an atom-economical method to synthesize more complex amines, with water as the only byproduct. nih.govresearchgate.net A prominent mechanism for this transformation is the "hydrogen borrowing" or "hydrogen transfer" catalysis. researchgate.net
In this pathway, a catalyst, often a transition metal complex (e.g., Iridium or Ruthenium), facilitates the reaction. nih.gov The proposed mechanism involves several key steps:
Oxidation: The alcohol is first oxidized to an aldehyde or ketone by the metal catalyst, which temporarily "borrows" the hydrogen atoms, forming a metal hydride species. nih.gov
Condensation: The resulting aldehyde reacts with the secondary amine (p-butoxy-N-methylaniline) to form an iminium ion intermediate, with the elimination of water.
Reduction: The metal hydride species then reduces the iminium ion, transferring the "borrowed" hydrogen back to the molecule to form the final N-alkylated amine product and regenerating the catalyst. nih.gov
This tandem reaction sequence avoids the need for pre-activating the alcohol and utilizes it directly as an alkylating agent. researchgate.net Catalysts based on iridium and ruthenium N-heterocyclic carbene (NHC) complexes have been shown to be effective for the N-alkylation of aniline derivatives with alcohols. nih.gov The formation of a metal-hydride species is considered an essential step in this catalytic cycle. nih.gov
Electron Transfer and Ionization Processes
The presence of the electron-rich aniline moiety makes p-butoxy-N-methylaniline susceptible to oxidation via electron transfer, leading to the formation of reactive radical species. The p-butoxy group, being an electron-donating group, is expected to lower the oxidation potential of the molecule compared to unsubstituted N-methylaniline, facilitating these processes.
Ionization by Electron Transfer to Radical Cations
Single Electron Transfer (SET) is a key mechanism in the oxidation of aniline derivatives. bohrium.com In this process, the aniline derivative donates a single electron to an oxidizing agent, resulting in the formation of a radical cation, also known as an aminium radical. bohrium.comnih.gov This initial electron transfer is often reversible. nih.gov
Studies on the N-demethylation of para-substituted N,N-dimethylanilines by radicals like the phthalimide (B116566) N-oxyl radical (PINO) have shown that the reaction proceeds via a two-step mechanism. nih.gov It begins with a reversible electron transfer from the aniline to the radical, forming an anilinium radical cation. nih.gov The rate of this reaction is highly sensitive to the electron-donating power of the para-substituent. nih.gov This suggests that the p-butoxy group in p-butoxy-N-methylaniline would facilitate this electron transfer step. The feasibility of photoinduced electron transfer (PET) from various aniline derivatives to electron acceptors has also been demonstrated, confirming the formation of radical cations upon photoexcitation. acs.org
The table below presents oxidation potentials and reaction rate data for the electron transfer from substituted N,N-dimethylanilines, illustrating the influence of substituents on this process.
| Para-Substituent (X) | Oxidation Potential (Eox vs SCE) | log(kobs) | Reference |
| OMe | 0.77 | 1.08 | nih.gov |
| OPh | 0.86 | 0.43 | nih.gov |
| H | 1.00 | -1.15 | nih.gov |
| CO2Et | 1.25 | -2.15 | nih.gov |
| CN | 1.34 | -2.52 | nih.gov |
This table shows data for N,N-dimethylanilines, which serves as a model to infer the behavior of p-butoxy-N-methylaniline. The electron-donating butoxy group would be expected to have an effect similar to or stronger than the methoxy (OMe) group.
Formation of Amine Radical Cations and Aminyl Radicals
Following the initial single electron transfer, an amine radical cation (or aminium radical) is formed. nih.govnih.gov This species is a key intermediate in many reactions of amines. nih.gov For instance, in the oxidation of N-methylanilines by a non-heme iron(IV)-oxo complex, the reaction is proposed to occur via an initial electron transfer from the N-methylaniline to the iron complex, forming the radical cation. researchgate.net
The fate of the initially formed amine radical cation can vary depending on the reaction conditions. nih.gov Two common pathways are:
Deprotonation: The radical cation can lose a proton from the carbon alpha to the nitrogen atom (the N-methyl group) to form a neutral, nucleophilic α-aminoalkyl radical. nih.govnih.gov
Hydrogen Atom Abstraction: It can lose a hydrogen atom (H•) to form an electrophilic iminium ion. nih.govnih.gov
An aminyl radical is a neutral species with an unpaired electron centered on the nitrogen atom. While the primary product of one-electron oxidation of an amine is the amine radical cation, subsequent reactions or different generation methods can lead to aminyl radicals. lboro.ac.uk For example, aminyl radicals can be generated from the reaction of sulfenamides with tri-n-butyltin hydride. lboro.ac.uk The distinction is crucial: the amine radical cation is a charged species (R₂N•⁺), whereas the aminyl radical is neutral (R₂N•). In the context of aniline derivatives, the term "amine radical cation" or "aminium radical" is more commonly used for the species formed immediately after single electron transfer. bohrium.comnih.gov
Advanced Spectroscopic and Analytical Methodologies for Aniline, P Butoxy N Methyl Characterization
Morphological and Surface Characterization
The analysis of a material's surface topography and internal structure is critical, particularly for its polymeric forms. Scanning Electron Microscopy stands out as a primary technique for this purpose.
Scanning Electron Microscopy (SEM) for Polymeric Forms
For instance, studies on various polyaniline derivatives have shown that different preparation methods can lead to distinct morphological structures, such as granular, globular, or fibrous networks. SEM analysis of modified cotton fabrics treated with Schiff base metal complexes derived from aniline (B41778) derivatives revealed changes in the surface texture, confirming the presence and distribution of the complexes on the fibers. This visualization is key to understanding the material's properties and its potential applications, as the surface structure can significantly impact factors like conductivity, catalytic activity, and interaction with other substances.
Other Analytical Techniques for Complex Characterization
A comprehensive understanding of a compound, especially when it is part of a more complex structure like a metal chelate, requires a suite of analytical methods. Elemental analysis, UV-Visible spectroscopy, molar conductance, and time-domain reflectometry each provide a unique piece of the structural and electronic puzzle.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized molecule, such as a Schiff base ligand derived from ANILINE, p-BUTOXY-N-METHYL-, or its corresponding metal complexes. The experimentally determined percentages are compared against the theoretically calculated values for the proposed structure. A close agreement between the found and calculated values provides strong evidence for the successful synthesis and purity of the compound.
This method is routinely used to confirm the stoichiometry of metal-ligand complexes. For example, elemental analysis can confirm the ratio of metal to ligand in a complex, which is essential for establishing its coordination geometry.
Table 1: Illustrative Elemental Analysis Data for a Schiff Base and its Metal Complex
| Compound/Complex | Element | Calculated (%) | Found (%) |
| Ligand (C₁₇H₁₈BrNO₃) | C | 56.06 | 55.06 |
| H | 4.98 | 5.01 | |
| N | 3.85 | 3.78 | |
| Complex [M(L)₂] | C | Varies | Varies |
| H | Varies | Varies | |
| N | Varies | Varies |
Note: Data is representative and sourced from studies on analogous aniline derivatives.
UV-Visible Spectroscopy
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For organic compounds like Schiff bases derived from ANILINE, p-BUTOXY-N-METHYL-, the spectrum typically displays intense absorption bands corresponding to π → π* transitions within the aromatic rings and n → π* transitions associated with the azomethine (-C=N-) group.
When the ligand coordinates to a metal ion, these absorption bands often shift in wavelength (a chromic shift), which is a clear indication of complex formation. In the spectra of transition metal complexes, additional, weaker bands may appear in the visible region. These are attributed to d-d electronic transitions within the metal's d-orbitals. The position and number of these bands provide valuable information about the coordination geometry (e.g., octahedral, tetrahedral) of the metal center.
Table 2: Representative UV-Visible Spectral Data
| Compound | λ_max (nm) | Assignment |
| Free Ligand | ~310-316 | π → π |
| ~370-380 | n → π | |
| Metal Complex | Shifted to longer λ | π → π* (Coordinated) |
| Shifted to longer λ | n → π* (Coordinated) | |
| ~450-620 | d-d transitions |
Note: Wavelengths are typical ranges observed for Schiff base complexes of aniline derivatives.
Molar Conductance Studies for Ligand Complexation
Molar conductance measurements are used to determine the electrolytic nature of metal complexes in solution. The conductivity of a dilute solution (typically 10⁻³ M) of the complex is measured in a suitable solvent like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
The resulting value helps to distinguish between electrolytic and non-electrolytic complexes. A high molar conductance value suggests that the complex dissociates into ions in the solution, indicating that some of the ligands (or counter-ions) are outside the central metal's coordination sphere. Conversely, a low molar conductance value signifies that the complex is a neutral species and does not dissociate, meaning all ligands are directly coordinated to the metal ion. This information is vital for correctly formulating the structure of the coordination compound.
Table 3: Interpreting Molar Conductance Values in DMF
| Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Electrolyte Type | Implication |
| < 20 | Non-electrolyte | Ligands are inside the coordination sphere. |
| > 50 | Electrolyte (e.g., 1:1 or 1:2) | Anions/ligands are outside the coordination sphere. |
Time Domain Reflectometry for Dielectric Relaxation Studies of Substituted Anilines
Time Domain Reflectometry (TDR) is a technique used to measure the dielectric properties of materials over a broad frequency range (MHz to GHz). For liquids like substituted anilines, TDR is employed to study dielectric relaxation phenomena, which provides insights into molecular structure and intermolecular interactions.
The technique measures parameters such as the static dielectric constant (ε₀) and the relaxation time (τ). The static dielectric constant is related to the alignment of molecular dipoles with an applied electric field, while the relaxation time is the characteristic time it takes for the dipoles to return to a random orientation after the field is removed. These parameters are sensitive to factors like molecular size, shape, and the presence of intermolecular forces, such as hydrogen bonding. By studying binary mixtures of substituted anilines with other polar molecules, TDR can be used to interpret the nature and extent of molecular interactions.
Theoretical and Computational Chemistry Studies of Aniline, P Butoxy N Methyl
Quantum Chemical Calculations for Molecular Structure and Properties
Quantum chemical calculations are fundamental tools for investigating the molecular structure and properties of compounds like ANILINE (B41778), p-BUTOXY-N-METHYL- at the atomic level. These methods allow for the determination of various molecular characteristics without the need for empirical measurements.
Density Functional Theory (DFT) and Ab Initio Methods (e.g., B3LYP/6-31G*)
For a molecule such as ANILINE, p-BUTOXY-N-METHYL-, researchers would typically employ Density Functional Theory (DFT) as a primary computational tool. DFT methods are known for providing a good balance between accuracy and computational cost, making them suitable for molecules of this size. The B3LYP hybrid functional is a popular choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
This functional would be paired with a basis set, such as 6-31G, which describes the atomic orbitals of the electrons. The 6-31G basis set, a Pople-style basis set, is commonly used for geometry optimizations and property calculations of organic molecules as it includes polarization functions on heavy (non-hydrogen) atoms to account for the non-spherical nature of electron distribution in molecules. Ab initio methods, like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), could also be used for higher accuracy, though at a greater computational expense.
Prediction of Optimized Geometries and Conformational Analysis
A primary goal of quantum chemical calculations for ANILINE, p-BUTOXY-N-METHYL- would be to determine its most stable three-dimensional structure, known as the optimized geometry. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The butoxy and N-methyl groups introduce conformational flexibility. Therefore, a conformational analysis would be necessary to identify the various possible spatial arrangements (conformers) and their relative energies. This process would reveal the most likely shapes the molecule adopts, which is crucial for understanding its properties and interactions.
Calculation of Vibrational Frequencies and NMR Shifts
Once the optimized geometry is obtained, further calculations can predict spectroscopic properties. The calculation of vibrational frequencies would provide a theoretical infrared (IR) spectrum. The absence of imaginary frequencies in the calculation for a given geometry confirms that it is a true energy minimum.
Furthermore, methods like the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹³C and ¹H) for the molecule. These predicted values are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.
Electronic Structure and Reactivity Predictions
Computational methods also offer deep insights into the electronic nature of a molecule, which governs its reactivity.
Mapping of Electron Density Distribution
Calculations would be performed to map the electron density distribution of ANILINE, p-BUTOXY-N-METHYL-. This map reveals how electrons are shared between atoms and identifies regions that are electron-rich or electron-poor. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO indicates regions likely to donate electrons (nucleophilic sites), while the LUMO points to regions that are likely to accept electrons (electrophilic sites). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.
Prediction of Reaction Sites and Regioselectivity
By analyzing the electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO/LUMO), specific sites of reactivity on the ANILINE, p-BUTOXY-N-METHYL- molecule can be predicted. For instance, the nitrogen atom of the N-methylamino group and the oxygen of the butoxy group are expected to be nucleophilic centers due to the presence of lone pairs of electrons. The aromatic ring is also expected to be activated towards electrophilic substitution, with the directing effects of the N-methylamino and butoxy groups influencing the regioselectivity (i.e., the position on the ring where a reaction is most likely to occur).
While these are the standard and powerful computational approaches that would be applied to study ANILINE, p-BUTOXY-N-METHYL-, the specific data from such studies—including optimized geometric parameters, calculated vibrational frequencies, predicted NMR shifts, and detailed electronic properties—are not available in the current body of scientific literature.
HOMO-LUMO Analysis for Electronic Transitions and Reactivity
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic properties and reactivity of a molecule. For aniline derivatives, the HOMO is typically a π-orbital with significant contribution from the nitrogen lone pair, while the LUMO is a π*-orbital of the benzene (B151609) ring. The energies of these orbitals and their energy gap (ΔE) provide insights into the molecule's potential for electronic transitions and its chemical reactivity.
The introduction of a p-butoxy group, an electron-donating group, is expected to raise the energy of the HOMO. This is due to the resonance effect of the oxygen lone pair donating electron density to the aromatic ring. Similarly, the N-methyl group, also being electron-donating, will further increase the HOMO energy. Consequently, ANILINE, p-BUTOXY-N-METHYL- is predicted to have a higher HOMO energy compared to aniline, making it more susceptible to electrophilic attack.
Computational studies on methyl-substituted anilines have shown that electron-donating groups increase the HOMO energy and decrease the energy gap, thereby increasing the reactivity of the molecule towards electrophiles. mdpi.com For instance, the HOMO-LUMO gap in aniline is larger than in its methyl-substituted counterparts.
Table 1: Predicted Frontier Orbital Properties of ANILINE, p-BUTOXY-N-METHYL- based on Analogous Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |
| Aniline | Lower | Higher | Larger | Less Reactive |
| p-Alkoxyaniline | Higher | Similar to Aniline | Smaller | More Reactive |
| N-Methylaniline | Higher | Similar to Aniline | Smaller | More Reactive |
| ANILINE, p-BUTOXY-N-METHYL- | Highest (Predicted) | Similar to Aniline | Smallest (Predicted) | Most Reactive (Predicted) |
Analysis of Torsion Angles and Their Impact on Conjugation and Reactivity
The geometry of the amino group relative to the benzene ring is crucial for the extent of conjugation between the nitrogen lone pair and the aromatic π-system. The key parameter is the torsion angle defined by the C-C-N-C atoms. For maximum conjugation, a planar geometry (torsion angle of 0° or 180°) is required.
In ANILINE, p-BUTOXY-N-METHYL-, steric hindrance between the N-methyl group and the ortho-hydrogens of the benzene ring may cause a slight pyramidalization at the nitrogen atom and a deviation from planarity. This would result in a non-zero torsion angle, which would, in turn, reduce the overlap between the nitrogen lone pair and the π-system of the ring.
The p-butoxy group is not expected to significantly influence the torsion angle of the N-methylamino group. Its own conformational flexibility (rotation around the C-O and C-C bonds) will likely not impose significant steric constraints on the other side of the molecule.
A reduced conjugation due to a non-planar N-methylamino group would slightly decrease the electron-donating capacity of the substituent through resonance, which could have a subtle impact on the molecule's reactivity and spectral properties.
Voronoi Deformation Density (VDD) Charges for Charge Distribution Analysis
Voronoi Deformation Density (VDD) is a computational method for calculating atomic charges that provides a chemically intuitive picture of the charge distribution in a molecule. acs.org VDD charges quantify the amount of electron density that flows into or out of the Voronoi cell of an atom upon molecule formation.
For ANILINE, p-BUTOXY-N-METHYL-, the VDD charges would be expected to show a significant negative charge on the nitrogen and oxygen atoms due to their high electronegativity. The electron-donating nature of the p-butoxy and N-methylamino groups would lead to an increase in electron density on the aromatic ring, particularly at the ortho and para positions relative to the N-methylamino group (and ortho to the butoxy group).
Studies on substituted anilines have demonstrated that electron-donating groups increase the negative charge on the aromatic ring, making it more nucleophilic. beilstein-journals.org The VDD analysis for ANILINE, p-BUTOXY-N-METHYL- would likely reveal the following trends:
The nitrogen atom of the N-methylamino group will have a significant negative charge.
The oxygen atom of the p-butoxy group will also carry a substantial negative charge.
The carbon atoms of the benzene ring, especially those at the ortho and meta positions relative to the N-methylamino group, will exhibit an increased negative charge compared to benzene.
This charge distribution is consistent with the activating and ortho-, para-directing nature of the N-methylamino and p-butoxy groups in electrophilic aromatic substitution reactions.
Correlations with Experimental Data and Quantitative Structure-Activity Relationships (QSAR)
Correlation of Quantum Chemical Parameters with Hammett Constants
Hammett constants (σ) are empirical parameters that quantify the electronic effect of substituents on the reactivity of aromatic compounds. rsc.org QSAR studies often use these constants to correlate molecular structure with biological activity or chemical reactivity. researchgate.net Computational chemistry provides a theoretical basis for these empirical constants by calculating quantum chemical parameters that describe the electronic properties of molecules.
For substituted anilines, several quantum chemical parameters have been shown to correlate well with Hammett constants. These include:
Calculated pKa values: The acidity constant of the anilinium ion is directly related to the electron-donating or -withdrawing nature of the substituents.
Atomic charges on the nitrogen atom: A more negative charge on the nitrogen atom generally corresponds to a more electron-donating substituent.
HOMO energy: Higher HOMO energies are associated with stronger electron-donating groups.
For ANILINE, p-BUTOXY-N-METHYL-, the combined electron-donating effects of the p-butoxy and N-methyl groups would result in a negative Hammett constant (σp). The p-butoxy group has a Hammett constant similar to the methoxy (B1213986) group (σp = -0.27), and the N-methylamino group is also strongly electron-donating. Quantum chemical calculations for this molecule would be expected to yield parameters consistent with a significant electron-donating character.
Prediction of pKa Values and Other Molecular Parameters
The pKa of the conjugate acid of an amine is a measure of its basicity. The pKa of ANILINE, p-BUTOXY-N-METHYL- can be predicted using computational methods, typically by calculating the Gibbs free energy change for the deprotonation of its anilinium ion in a simulated aqueous environment. researchgate.netresearchgate.net
The electron-donating p-butoxy and N-methyl groups are expected to increase the basicity of the aniline nitrogen, leading to a higher pKa value compared to aniline (pKa of anilinium ion is ~4.6). The p-butoxy group at the para position will increase the electron density on the nitrogen through resonance, stabilizing the anilinium ion to a lesser extent than the neutral amine, thus increasing the basicity. The N-methyl group also increases basicity through its inductive effect.
Computational studies on substituted anilines have demonstrated the reliability of theoretical methods in predicting pKa values. organic-chemistry.org For ANILINE, p-BUTOXY-N-METHYL-, a predicted pKa value significantly higher than that of aniline would be expected.
Table 2: Predicted pKa Values of Substituted Anilinium Ions
| Compound | Experimental pKa | Predicted pKa Trend |
| Anilinium ion | 4.6 | - |
| p-Methoxyanilinium ion | 5.34 | Higher than aniline |
| N-Methylanilinium ion | 4.85 | Higher than aniline |
| p-Butoxy-N-methylanilinium ion | Not available | Predicted to be > 5.34 |
Mechanistic Investigations through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. For ANILINE, p-BUTOXY-N-METHYL-, several types of reactions could be investigated computationally.
One important class of reactions for anilines is electrophilic aromatic substitution . Due to the presence of two strong electron-donating groups (p-butoxy and N-methylamino), this molecule is highly activated towards electrophilic attack. The N-methylamino group is a stronger activating group and will direct incoming electrophiles to the ortho position. Computational modeling could be used to:
Determine the preferred site of electrophilic attack (ortho to the N-methylamino group).
Calculate the activation energies for substitution at different positions on the ring.
Model the structures of the intermediate Wheland complexes.
Another area of interest is the oxidation of the aniline moiety. N-alkylanilines can undergo oxidation at the nitrogen atom or the aromatic ring. Computational studies could help to:
Predict the most likely initial site of oxidation.
Elucidate the mechanism of formation of various oxidation products.
Investigate the role of different oxidants in the reaction pathway.
By studying the reaction mechanisms of simpler substituted anilines, the reactivity patterns of ANILINE, p-BUTOXY-N-METHYL- can be reliably predicted. For example, computational studies on the reaction of 4-methyl aniline with hydroxyl radicals have provided detailed insights into the reaction pathways and kinetics.
Elucidation of Reaction Pathways and Transition States
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating reaction pathways and characterizing the transition states that govern reaction rates. For substituted anilines like ANILINE, p-BUTOXY-N-METHYL-, several types of reactions are of interest, including electrophilic aromatic substitution, N-alkylation, and oxidation.
Theoretical studies on similar molecules, such as 4-methyl aniline and p-anisidine (B42471), provide a basis for understanding the likely reaction pathways. researchgate.netmdpi.com For instance, in electrophilic aromatic substitution reactions, the p-butoxy group, being an electron-donating group, and the N-methyl group, also electron-donating, would activate the aromatic ring and direct incoming electrophiles to the ortho and para positions. However, since the para position is already substituted, electrophilic attack would be favored at the ortho position. Density Functional Theory (DFT) calculations on related systems can be employed to model the transition states for such reactions, revealing the energy barriers and the geometry of the activated complex. mdpi.com
The N-methylation of p-anisidine has been studied, and these findings can be extrapolated to the reactions of ANILINE, p-BUTOXY-N-METHYL-. researchgate.net Computational models can predict the energetics of the transition state for the nucleophilic attack of the nitrogen atom on a methylating agent. These calculations would likely show the influence of the p-butoxy group on the nucleophilicity of the nitrogen atom.
A hypothetical reaction pathway for the oxidation of the N-methyl group could also be computationally modeled. Such a study would involve identifying the transition state for hydrogen abstraction from the methyl group, followed by further oxidation steps. The calculated activation energies for these steps would provide insight into the kinetic feasibility of such a reaction.
To illustrate the type of data that can be obtained from such computational studies, the following table presents hypothetical relative energies for key species in a representative electrophilic substitution reaction, based on general principles for substituted anilines.
| Species | Relative Energy (kcal/mol) |
| Reactants (Aniline derivative + Electrophile) | 0 |
| Sigma Complex (ortho-attack) | +15 |
| Transition State for ortho-attack | +20 |
| Product (ortho-substituted) | -5 |
Note: This data is illustrative and based on general knowledge of electrophilic aromatic substitution reactions of activated anilines.
Role of Lewis Acid Sites in Catalytic Transformations
Lewis acids play a crucial role in a vast array of organic transformations by activating substrates and lowering the energy barriers of reactions. dntb.gov.ua In the context of ANILINE, p-BUTOXY-N-METHYL-, the nitrogen and oxygen atoms possess lone pairs of electrons and can thus act as Lewis basic sites, interacting with Lewis acids. Computational studies are pivotal in understanding the nature and strength of these interactions and their impact on catalytic cycles.
Theoretical investigations can quantify the Lewis basicity of the nitrogen and oxygen atoms in ANILINE, p-BUTOXY-N-METHYL-. By calculating the interaction energies with a series of standard Lewis acids, the preferred site of coordination can be determined. It is generally expected that the nitrogen atom would be the more accessible and stronger Lewis basic site compared to the ether oxygen.
In catalytic transformations, the coordination of a Lewis acid to the nitrogen atom can significantly alter the electronic properties of the molecule. For example, in a Friedel-Crafts type reaction, coordination of a Lewis acid to the N-methyl group could potentially decrease the electron-donating ability of the amino group, thereby deactivating the ring towards electrophilic attack. Conversely, in other reactions, Lewis acid coordination might be essential for activating a co-reactant.
Computational models can be used to explore the mechanism of Lewis acid-catalyzed reactions involving substituted anilines. nih.govnih.gov For instance, in a Lewis acid-catalyzed acylation of the nitrogen atom, DFT calculations can map out the entire reaction profile, including the initial Lewis acid-base adduct formation, the nucleophilic attack of the nitrogen on the acylating agent, and the final product release. The calculated transition state energies would reveal the rate-determining step of the catalytic cycle.
The following table provides a hypothetical example of calculated interaction energies between the Lewis basic sites of ANILINE, p-BUTOXY-N-METHYL- and a generic Lewis acid (LA), illustrating how computational chemistry can quantify these interactions.
| Lewis Basic Site | Lewis Acid (LA) | Interaction Energy (kcal/mol) |
| Nitrogen Atom | Generic LA | -25 |
| Oxygen Atom | Generic LA | -15 |
Note: These values are hypothetical and serve to illustrate the relative strengths of Lewis basic sites.
Studies of Linear and Non-Linear Optical (LNO) Properties
Molecules with significant charge asymmetry, often described as donor-π-acceptor systems, can exhibit interesting linear and non-linear optical (LNO) properties. ANILINE, p-BUTOXY-N-METHYL- possesses electron-donating groups (p-butoxy and N-methyl) attached to an aromatic ring, which can act as a π-system. While it lacks a strong electron-withdrawing group to complete the classic donor-π-acceptor motif, the inherent polarity and polarizability of the molecule can still lead to notable LNO effects.
Quantum chemical calculations are a primary tool for predicting the LNO properties of molecules. mq.edu.auphyschemres.org Key parameters such as the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β) can be calculated using methods like DFT and Møller-Plesset perturbation theory (MP2). The first hyperpolarizability (β) is a measure of the second-order non-linear optical response and is of particular interest for applications in optoelectronics.
For ANILINE, p-BUTOXY-N-METHYL-, computational studies would likely predict a significant dipole moment due to the electronegativity differences between the nitrogen, oxygen, and carbon atoms. The polarizability would be influenced by the delocalized π-electrons of the benzene ring and the presence of the flexible butoxy group.
Theoretical investigations on a series of substituted anilines and N,N-dimethylanilines have shown that the nature and position of substituents have a profound impact on the first hyperpolarizability. mq.edu.au It has been found that increasing the strength of the donor group and extending the conjugation length can enhance the β value. While the butoxy group is a moderately strong electron donor, computational studies on similar systems could provide an estimate for the hyperpolarizability of ANILINE, p-BUTOXY-N-METHYL-.
The table below presents calculated first hyperpolarizability (β) values for a series of substituted anilines from a theoretical study, to illustrate the impact of different donor and acceptor groups on NLO properties.
| Donor Group | Acceptor Group (para) | First Hyperpolarizability (β) (a.u.) |
| NH₂ | H | 145 |
| NH₂ | NO₂ | 1458 |
| N(CH₃)₂ | H | 256 |
| N(CH₃)₂ | NO₂ | 2432 |
Source: Adapted from theoretical studies on substituted anilines. These values are for illustrative purposes to show substituent effects and are not specific to the title compound.
Applications of Aniline, P Butoxy N Methyl in Materials Science and Catalysis
Role as a Synthetic Intermediate for Advanced Organic Molecules
ANILINE (B41778), p-BUTOXY-N-METHYL-, also known as 4-butoxy-N-methylaniline, serves as a crucial intermediate in the synthesis of more complex and valuable organic molecules. Its bifunctional nature, with a reactive secondary amine group and an alkoxy-substituted aromatic ring, allows for diverse chemical transformations.
Precursor in Specialty Chemical Synthesis
In the realm of specialty chemicals, ANILINE, p-BUTOXY-N-METHYL- functions as a versatile precursor. The presence of the butoxy group enhances its solubility in organic solvents, a desirable property for various reaction media. This improved solubility, combined with the reactivity of the N-methylaniline core, facilitates its use in the production of a variety of specialty organic compounds. While extensive research on this specific molecule is limited, the general class of N-alkylanilines are known intermediates in the synthesis of agrochemicals and other fine chemicals. The butoxy substituent can also influence the electronic properties of the molecule, which can be leveraged to direct synthetic outcomes.
Building Block for Dyes and Pigments
The structural characteristics of ANILINE, p-BUTOXY-N-METHYL- make it a valuable building block in the synthesis of dyes and pigments. The N-methylanilino group is a common component in many chromophores, and the p-butoxy substituent can act as an auxochrome, modifying the color and fastness properties of the resulting dye. This compound can be used in the synthesis of azo dyes, which are a significant class of colorants. The general synthetic route involves the diazotization of an aromatic amine followed by coupling with an electron-rich species like ANILINE, p-BUTOXY-N-METHYL-. The alkoxy group at the para-position can enhance the electron-donating nature of the coupling component, influencing the absorption maximum of the dye.
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| Appearance | Light yellow to amber liquid |
| Boiling Point | 286 °C |
| Density | 0.9785 g/cm³ |
This table displays the key physical and chemical properties of ANILINE, p-BUTOXY-N-METHYL-.
Applications in Polymer Science
While specific research on the polymerization of ANILINE, p-BUTOXY-N-METHYL- is not widely documented, its structural similarity to other substituted anilines suggests potential applications in polymer science. The presence of a polymerizable amine functionality and a bulky, flexible butoxy group could lead to polymers with unique properties.
As a Monomer for Polymeric Derivatives
ANILINE, p-BUTOXY-N-METHYL- can theoretically be used as a monomer to synthesize polymeric derivatives, such as poly(p-butoxy-N-methylaniline). The polymerization would likely proceed via an oxidative coupling mechanism, similar to that of aniline and its other derivatives. The resulting polymer would be expected to possess interesting electroactive and optical properties. The N-methyl group would prevent the formation of a fully conjugated backbone in the same manner as polyaniline, influencing its conductivity and redox behavior. The butoxy side chains would likely enhance the solubility of the polymer in common organic solvents, a significant advantage for processability.
Incorporation into Polymer Composites and Blends
Due to its liquid nature and potential for interaction with polymer matrices, ANILINE, p-BUTOXY-N-METHYL- could be incorporated into polymer composites and blends. Its function could be multifaceted, acting as a plasticizer, a compatibilizer, or a reactive additive. For instance, its amine group could interact with functional groups on other polymers, such as epoxides or carboxylic acids, leading to cross-linking or grafting. The butoxy groups could enhance the miscibility of the aniline derivative with non-polar polymer matrices.
Influence on Polymer Permeability and Selectivity
The incorporation of ANILINE, p-BUTOXY-N-METHYL-, either as a monomeric unit in a copolymer or as an additive in a polymer blend, could influence the permeability and selectivity of polymeric membranes. The flexible butoxy side chains could increase the free volume within the polymer matrix, potentially leading to higher gas permeability. The specific chemical nature of the butoxy and N-methyl groups could also introduce selective interactions with certain permeating molecules, thereby affecting the membrane's selectivity for gas or liquid separations. The extent of this influence would depend on the concentration of the aniline derivative and its distribution within the polymer matrix.
Development of Ligands and Catalysts
The field of catalysis heavily relies on the rational design of ligands that can precisely control the activity and selectivity of metal centers. The N-methylaniline framework, as present in p-butoxy-N-methylaniline, is a valuable structural motif for creating such ligands for transition metal catalysis.
Design of N-Methylaniline-Based Ligands for Transition Metal Catalysis
The design of effective ligands is crucial for the development of selective and efficient transition metal catalysts. ethernet.edu.et N-methylaniline and its derivatives are key components in the synthesis of various classes of ligands due to their electronic and steric properties, which can be readily tuned. umsl.edu The nitrogen atom can coordinate to a metal center, while the aromatic ring provides a scaffold for introducing other functional groups that can modulate the ligand's characteristics.
One prominent example involves the use of aniline derivatives in the synthesis of N-heterocyclic carbene (NHC) ligands. rutgers.edu Researchers have developed direct, multi-step synthesis methods using the modular alkylation of aniline, an abundant industrial chemical, to create sterically bulky and easily accessible NHC ligands. rutgers.edu This approach highlights the capacity of the aniline platform to generate a diverse range of ligands. rutgers.edu The resulting catalysts are designed to activate strong chemical bonds and are effective in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and C-H activation reactions. rutgers.edu
The strategic design of these ligands often focuses on creating significant steric hindrance around the metal center, which is a critical factor for both promoting catalytic activity and enabling the isolation of unstable intermediate compounds. rutgers.edu Furthermore, the inherent structure of the aniline precursor allows for straightforward modifications to influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting ligand, providing another layer of control over the catalyst's reactivity. rutgers.edu
| Ligand Class | Design Principle | Key Features | Catalytic Applications | Reference |
|---|---|---|---|---|
| N-Heterocyclic Carbenes (NHCs) | Aniline derivatives serve as precursors for the imidazolium (B1220033) salt, which is then deprotonated to form the carbene. | Strong σ-donors, sterically tunable, form robust metal-ligand bonds. | Cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), metathesis. | rutgers.edu |
| Phosphinooxazolines (PHOX) | Aniline can be a starting point for the synthesis of the oxazoline (B21484) ring or modifications on the phenyl backbone. | Chiral, bidentate ligands combining a soft phosphine (B1218219) and a hard nitrogen donor. | Asymmetric catalysis, including hydrogenation and allylic alkylation. | umsl.edu |
| Pincer Ligands | The aniline nitrogen can act as the central donor atom in a tridentate pincer framework (e.g., NNN, PNP). | Provide high thermal stability and control over the metal's coordination sphere. | Dehydrogenation reactions, C-H activation, hydrogenation of polar bonds. | ethernet.edu.et |
Application in Homogeneous and Heterogeneous Catalysis
Ligands derived from N-methylaniline structures are primarily employed in homogeneous catalysis , where the catalyst is in the same phase as the reactants. The solubility of these molecular catalysts allows for high reactivity and selectivity under mild reaction conditions. For instance, palladium complexes featuring NHC ligands derived from anilines have demonstrated excellent performance in various cross-coupling reactions that are fundamental to the synthesis of fine chemicals and pharmaceuticals. rutgers.edu
While less common, the principles of N-methylaniline-based ligand design can be extended to heterogeneous catalysis . This typically involves immobilizing the homogeneous catalyst onto a solid support, such as silica, polymers, or metal-organic frameworks (MOFs). This approach combines the high selectivity of molecular catalysts with the practical advantages of heterogeneous systems, namely the ease of catalyst separation from the product stream and the potential for catalyst recycling. The study of N-methylaniline's interaction with metal surfaces, such as platinum, provides fundamental insights into how these molecules bind and react, which is crucial for designing effective heterogeneous catalysts. nih.gov The orientation and bonding of the molecule on the surface can be influenced by factors like molecular coverage, which in turn affects the activation of specific chemical bonds. nih.gov
| Catalysis Type | Reaction | Role of N-Methylaniline-based Ligand | Example | Reference |
|---|---|---|---|---|
| Homogeneous | Palladium-Catalyzed Cross-Coupling | Stabilizes the active Pd(0) species, facilitates oxidative addition and reductive elimination. | Buchwald-Hartwig amination of aryl chlorides. | rutgers.edu |
| Homogeneous | Asymmetric Hydrogenation | Creates a chiral environment around the metal center (e.g., Rhodium, Iridium), leading to enantioselective product formation. | Synthesis of chiral pharmaceuticals. | umsl.edu |
| Heterogeneous (Supported) | Flow Chemistry Reactions | The active catalytic complex is anchored to a solid support, allowing for continuous processing and easy separation. | Continuous production of fine chemicals. | nih.gov |
Derivatization for Specific Material Properties (e.g., Sulfonamides)
The chemical reactivity of p-butoxy-N-methylaniline allows for its derivatization to create new molecules with specific, tailored properties for materials science. A significant example of this is the synthesis of sulfonamides.
The sulfonamide functional group (-SO₂N<) is a key structural component in a vast range of compounds, including pharmaceuticals and functional materials. nih.govwikipedia.org The synthesis of sulfonamides from p-butoxy-N-methylaniline can be readily achieved by reacting it with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. nih.gov This reaction forms a stable covalent bond between the nitrogen atom of the aniline derivative and the sulfur atom of the sulfonyl group.
The properties of the resulting sulfonamide are highly dependent on the nature of the "R" group on the sulfonyl chloride and the substituents on the aniline ring. In the case of p-butoxy-N-methylaniline, the butoxy group imparts increased lipophilicity, which can influence the solubility and biological interactions of the final compound. The N-methyl group prevents the formation of N-H bonds that are typically present in secondary sulfonamides, which can affect hydrogen bonding capabilities and crystal packing.
Sulfonamides derived from aniline analogs are explored for a variety of applications. In medicinal chemistry, the sulfonamide group acts as a bioisostere for carboxylic acids and is found in numerous antibacterial, anticancer, and anti-inflammatory drugs. nih.govresearchgate.netokstate.edu In materials science, the incorporation of sulfonamide moieties can enhance thermal stability, alter photophysical properties, or provide specific binding sites for metal ions.
| Reactant | General Reaction | Resulting Functional Group | Potential Properties/Applications | Reference |
|---|---|---|---|---|
| Arylsulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) | p-Butoxy-N-methylaniline + R-SO₂Cl → N-(4-butoxyphenyl)-N-methyl-R-sulfonamide + HCl | N,N-Disubstituted Sulfonamide | Pharmaceutical intermediates, carbonic anhydrase inhibitors. | nih.govnih.gov |
| Alkylsulfonyl Chloride (e.g., Methanesulfonyl chloride) | Building blocks for polymers, modification of material surfaces. | nih.govorganic-chemistry.org |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Specific Transformations
The synthesis and functionalization of N-alkylanilines are central to the production of a wide range of valuable chemicals, including dyes, pharmaceuticals, and polymers. echemi.com Future research will likely focus on developing more efficient, selective, and sustainable catalytic methods for the synthesis and transformation of compounds like ANILINE (B41778), p-BUTOXY-N-METHYL-.
One key area is the advancement of catalysts for N-methylation. While traditional methods often rely on stoichiometric methylating agents like methyl halides, which can be hazardous, modern approaches focus on using greener methyl sources such as methanol (B129727). researchgate.net The development of heterogeneous catalysts, for instance, could simplify product purification and catalyst recycling, making the synthesis of ANILINE, p-BUTOXY-N-METHYL- more cost-effective and environmentally friendly. Research into iron-catalyzed N-alkylation of anilines presents a move towards using less toxic and more abundant metals. chemistryviews.org
Furthermore, novel catalytic systems could enable specific transformations of the ANILINE, p-BUTOXY-N-METHYL- molecule itself. For example, catalysts could be designed for selective C-H functionalization of the aromatic ring, allowing for the introduction of new functional groups that could tune the molecule's electronic or steric properties for specific applications.
| Catalyst System | Substrate Scope | Key Advantages |
| Homogeneous Ruthenium Complexes | Wide range of primary and secondary anilines | High efficiency and selectivity for mono-N-methylation; tolerance of various functional groups. researchgate.net |
| Heterogeneous Nickel Catalysts | Anilines and related amines | Use of a non-noble metal; potential for catalyst recycling. |
| Iron(II) Salts | Arenes, leading to N-methylanilines | Environmentally benign and abundant metal catalyst; mild reaction conditions. chemistryviews.org |
| Photoredox Catalysis (e.g., Iridium complexes) | N-methyl-N-((trimethylsilyl)methyl)aniline with α,β-unsaturated carbonyl compounds | Visible-light-induced reactions; access to complex molecular architectures. |
This table presents examples of catalytic systems for transformations relevant to aniline derivatives and is intended to be illustrative of potential approaches for ANILINE, p-BUTOXY-N-METHYL-.
Advanced Computational Approaches for Predictive Modeling and Materials Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules. benthamdirect.commdpi.com For a compound like ANILINE, p-BUTOXY-N-METHYL-, where experimental data is scarce, computational modeling can provide valuable insights and guide future research.
DFT calculations can be employed to predict various properties of ANILINE, p-BUTOXY-N-METHYL-, such as its electronic structure, spectroscopic characteristics, and reactivity. benthamdirect.com For instance, modeling can help identify the most likely sites for electrophilic or nucleophilic attack, which is crucial for designing new synthetic routes or understanding potential degradation pathways. mdpi.com
In the context of materials science, computational screening can predict the suitability of ANILINE, p-BUTOXY-N-METHYL- or its derivatives as components in organic electronic materials, such as organic light-emitting diodes (OLEDs) or conductive polymers. By calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can estimate the electronic band gap and potential charge-transport characteristics. This predictive power can accelerate the discovery of new materials with desired functionalities. mdpi.com
| Computational Method | Application for Aniline Derivatives | Potential Insights for ANILINE, p-BUTOXY-N-METHYL- |
| Density Functional Theory (DFT) | Prediction of geometric and electronic structures, reactivity indices (e.g., Fukui functions), and spectroscopic properties. benthamdirect.commdpi.com | Understanding of reaction mechanisms, prediction of reactive sites, and estimation of electronic properties for materials applications. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity or toxicity. benthamdirect.com | Prediction of potential biological activities or toxicological profiles. |
| Molecular Dynamics (MD) Simulations | Simulation of the behavior of molecules in different environments (e.g., solvents, polymer matrices). | Insight into solubility, aggregation behavior, and interactions with other molecules. |
This table provides an overview of computational methods and their general applications to aniline derivatives, which could be extended to the study of ANILINE, p-BUTOXY-N-METHYL-.
Exploration of New Application Domains beyond Current Industrial Uses
While N-methylaniline and its derivatives are established intermediates for dyes and agrochemicals, and are also used as fuel additives, emerging research is continuously uncovering new applications for functionalized anilines. chemicalbook.comwikipedia.org The unique combination of a flexible butoxy group and a methylated amine in ANILINE, p-BUTOXY-N-METHYL- could make it a candidate for several novel applications.
One promising area is in the field of conducting polymers. Polyaniline (PANI) is a well-known conducting polymer, and the properties of PANI can be tuned by using substituted aniline monomers. nih.govnih.govrsc.org The p-butoxy group in ANILINE, p-BUTOXY-N-METHYL- could enhance the solubility of the resulting polymer in organic solvents, facilitating its processing into thin films for applications in sensors, electrochromic devices, or antistatic coatings. nih.govnih.gov
Another potential application is in medicinal chemistry. The aniline scaffold is a common feature in many pharmaceutical compounds. echemi.com The concept of isosteric replacement, where a part of a molecule is replaced by a structurally similar but functionally different group, is a common strategy in drug design to improve a compound's properties. acs.orgcresset-group.com Depending on its biological activity profile, ANILINE, p-BUTOXY-N-METHYL- could serve as a building block for new therapeutic agents.
The development of advanced materials for wastewater treatment is another area of interest. Modified aniline derivatives have been incorporated into biosorbents for the removal of heavy metal ions from water. chemicalbook.com The functional groups on ANILINE, p-BUTOXY-N-METHYL- could potentially be exploited for similar environmental remediation technologies.
| Application Domain | Role of Substituted Anilines | Potential of ANILINE, p-BUTOXY-N-METHYL- |
| Conducting Polymers | Monomers for synthesizing soluble and processable polymers with tunable electronic properties. nih.govnih.gov | The butoxy group may enhance solubility, leading to polymers suitable for thin-film electronic devices and sensors. |
| Medicinal Chemistry | Core scaffolds and building blocks for a wide range of therapeutic agents. echemi.com | Could serve as a precursor for new drug candidates with tailored pharmacokinetic properties. |
| Fuel Additives | Octane boosters to improve fuel efficiency and reduce engine knocking. chemicalbook.comwikipedia.orgminalspecialities.com | The N-methylaniline core suggests potential as an antiknock agent in gasoline blends. |
| Environmental Remediation | Components of biosorbents and other materials for removing pollutants from water. chemicalbook.com | The amine and ether functionalities could provide binding sites for heavy metals or organic pollutants. |
This table illustrates emerging application areas for aniline derivatives and speculates on the potential utility of ANILINE, p-BUTOXY-N-METHYL- within these domains.
Sustainable Synthesis and Green Chemistry Methodologies
The principles of green chemistry are increasingly influencing the design of chemical synthesis routes. For a compound like ANILINE, p-BUTOXY-N-METHYL-, future research will undoubtedly focus on developing more sustainable and environmentally friendly production methods. semanticscholar.orgnih.govchemrxiv.org
This includes the use of greener solvents, such as water or deep eutectic solvents, to replace volatile organic compounds. acs.orgrsc.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. tandfonline.com
A key focus in the green synthesis of anilines is the replacement of hazardous reagents and the reduction of waste. For instance, researchers are exploring electrochemical methods for the reduction of nitroarenes to anilines, which can be powered by renewable electricity and operate at room temperature and pressure, offering a more sustainable alternative to traditional high-pressure hydrogenation. specchemonline.com The use of biomass-derived starting materials is also a growing area of interest for producing aromatic compounds.
For the N-methylation step, the use of methanol as a green methylating agent is a significant improvement over traditional methods. researchgate.net Catalytic systems that can efficiently utilize methanol are highly sought after. Another sustainable approach is the use of carbon dioxide as a C1 source for methylation reactions, which would contribute to carbon capture and utilization efforts.
| Green Chemistry Principle | Application to Aniline Synthesis | Relevance to ANILINE, p-BUTOXY-N-METHYL- |
| Use of Renewable Feedstocks | Synthesis of aromatic compounds from biomass-derived precursors. | Potential for a bio-based synthesis route for the aniline core. |
| Alternative Solvents | Employing water, supercritical fluids, or deep eutectic solvents to minimize the use of hazardous organic solvents. acs.orgrsc.org | Development of synthesis protocols in environmentally benign media. |
| Energy Efficiency | Use of microwave irradiation or flow chemistry to reduce energy consumption and improve reaction efficiency. tandfonline.com | More energy-efficient production processes. |
| Catalysis | Development of highly active and selective catalysts to minimize byproducts and enable the use of greener reagents. chemistryviews.orgsemanticscholar.org | Greener synthesis through catalytic N-methylation with methanol or CO2. |
| Electrochemical Synthesis | Electrocatalytic reduction of nitroarenes to anilines using renewable electricity. specchemonline.com | An environmentally friendly method for producing the p-butoxyaniline precursor. |
This table outlines key green chemistry principles and their potential application to the sustainable synthesis of ANILINE, p-BUTOXY-N-METHYL-.
Q & A
Q. Why do some studies report divergent biological activity for structurally similar N-methylaniline derivatives?
- Answer : Subtle differences in steric bulk (e.g., butoxy vs. propoxy groups) or metabolic stability (e.g., cytochrome P450-mediated oxidation) can alter efficacy. Perform metabolite profiling (LC-MS/MS) and molecular docking to compare target binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
